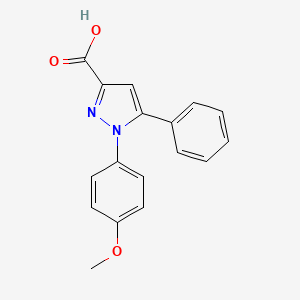

1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a one-pot synthesis of a tetra-substituted imidazole, which is structurally similar to a pyrazole, has been reported. This synthesis involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

Chemical Reactions Analysis

The chemical reactivity of a compound like “1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid” would depend on its exact structure. Generally, compounds with a large HOMO-LUMO gap are considered to have low reactivity in chemical reactions, indicating high stability .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid, are recognized for their multifaceted biological activities. As prominent scaffold structures in heterocyclic compounds, these derivatives exhibit antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This wide array of biological activities makes these compounds highly significant in medicinal chemistry, driving extensive research and synthesis efforts to explore their potential further (Cetin, 2020).

2. Anticancer Activity

The inherent characteristics of certain carboxylic acid derivatives, like cinnamic acid derivatives, have garnered attention in medicinal research, especially as traditional and contemporary synthetic antitumor agents. Research has delved into the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, underlining their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).

3. Importance in Synthesis of Heterocycles

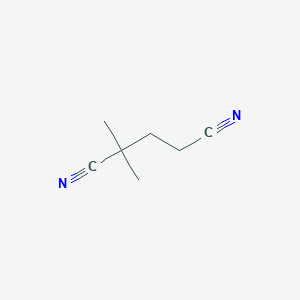

The 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, including structures similar to 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid, serve as valuable building blocks in the synthesis of a wide array of heterocyclic compounds. This highlights the compound's role in advancing synthetic chemistry, particularly in the creation of innovative molecules with potential practical applications (Gomaa & Ali, 2020).

4. Bioactive Properties and Applications

Research has demonstrated that natural carboxylic acids, similar to 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid, exhibit a spectrum of bioactive properties. These include antioxidant, antimicrobial, and cytotoxic activities, indicating their potential in various pharmaceutical applications. The structural differences in these compounds significantly influence their bioactivity, offering a rich area for scientific exploration (Godlewska-Żyłkiewicz et al., 2020).

5. Role in Biocatalyst Inhibition

Carboxylic acids are known for their role as precursors in the production of various industrial chemicals and their inhibitory effect on microbes at certain concentrations. Understanding the mechanism of biocatalyst inhibition by carboxylic acids can aid in engineering robust strains for industrial applications, underscoring the relevance of compounds like 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid in biotechnological research (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The safety and hazards associated with “1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets recommend avoiding ingestion, inhalation, and contact with skin or eyes .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . These properties would impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(11-15(18-19)17(20)21)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIEDQRYAXLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331162 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid | |

CAS RN |

62160-80-9 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2881576.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2881582.png)

![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)